molecular formula C14H18N2O4 B2510377 N-(7-nitro-6-oxoheptyl)benzamide CAS No. 326917-64-0

N-(7-nitro-6-oxoheptyl)benzamide

Cat. No.: B2510377
CAS No.: 326917-64-0
M. Wt: 278.308
InChI Key: DASICZXSZCAEKR-UHFFFAOYSA-N
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Description

“N-(7-nitro-6-oxoheptyl)benzamide” is a benzamide derivative with the molecular formula C14H18N2O4 . Benzamides are a significant class of amide compounds, which have been widely used in various industries and fields of research .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which the reactions are carried out. Benzamides can undergo a variety of reactions, including condensation and amidation .

Scientific Research Applications

Chemosensing Applications

N-nitrophenyl benzamide derivatives, structurally similar to N-(7-nitro-6-oxoheptyl)benzamide, have been developed for the colorimetric detection of cyanide in aqueous environments. These compounds leverage cyanide's strong affinity toward the acyl carbonyl carbon, showcasing high selectivity and practicality for monitoring cyanide concentrations in water samples (Sun, Wang, & Guo, 2009).

Corrosion Inhibition

Research on N-Phenyl-benzamide derivatives, including those with nitro substituents, has revealed their potential as corrosion inhibitors for mild steel in acidic conditions. Studies combining computational and experimental methods showed that electron-withdrawing nitro groups could influence the inhibition behavior, affecting the efficiency of corrosion prevention. These derivatives adsorb strongly and spontaneously at metal/electrolyte interfaces, suggesting their use in protecting metals from corrosive environments (Mishra et al., 2018).

Antitumor Agents

Benzothiazole derivatives, designed based on similar structural motifs to this compound, have shown selective cytotoxicity against tumorigenic cell lines. These compounds exhibit potent in vivo inhibitory effects on tumor growth, indicating their potential as antitumor agents (Yoshida et al., 2005).

Catalysis

Studies on oxidative coupling reactions facilitated by Ni(II) catalysts with benzamides, including derivatives similar to this compound, have shown broad scope and high functional group compatibility. Such reactions allow for the efficient synthesis of complex molecules, highlighting the role of these compounds in facilitating catalytic processes (Aihara et al., 2014).

Material Science

N-silylated benzamidines, related to this compound, serve as versatile building blocks in main group and coordination chemistry. These compounds are pivotal in the synthesis of various inorganic heterocycles and transition metal complexes, demonstrating the significance of such derivatives in the development of new materials with potential applications in electronics, catalysis, and more (Edelmann, 1994).

Properties

IUPAC Name

N-(7-nitro-6-oxoheptyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-13(11-16(19)20)9-5-2-6-10-15-14(18)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASICZXSZCAEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCCC(=O)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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